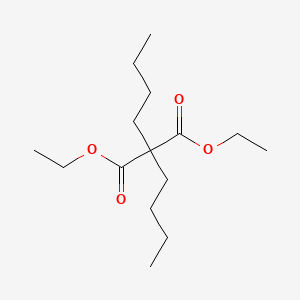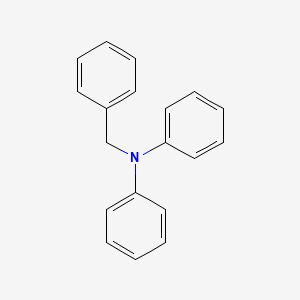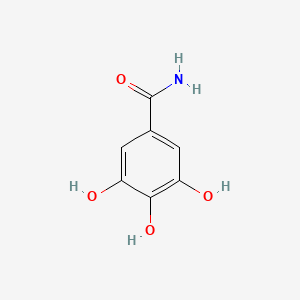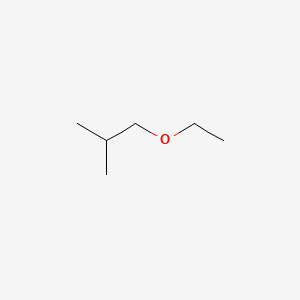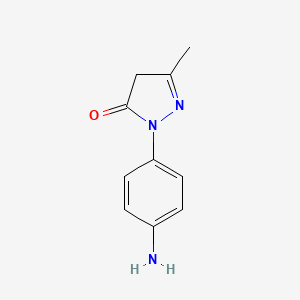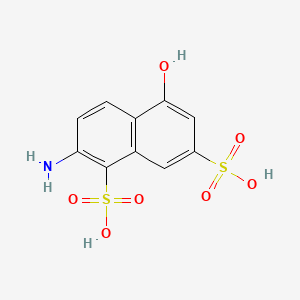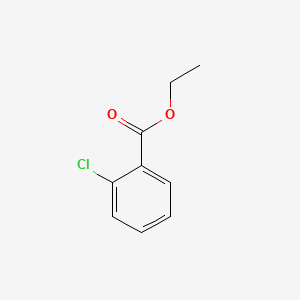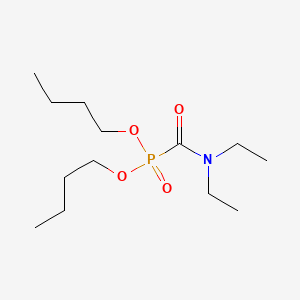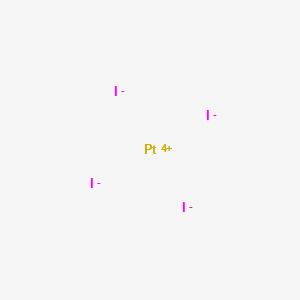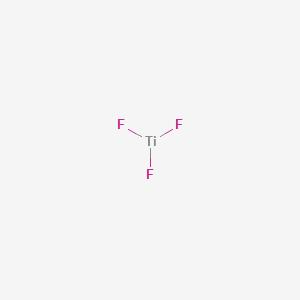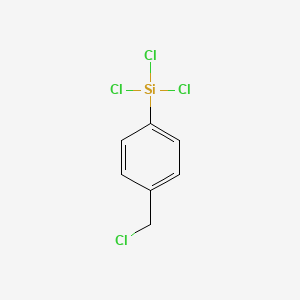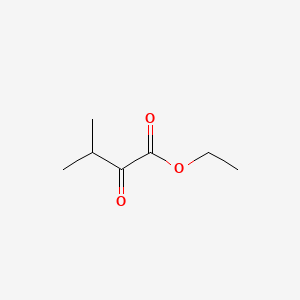
4-(N-acetyl-3-chloroanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-acetyl-3-chloroanilino)butanoic acid is a chemical compound with the molecular formula C12H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butyric acid moiety attached to an acetamido group, which is further substituted with a meta-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-acetyl-3-chloroanilino)butanoic acid typically involves the acylation of butyric acid with an appropriate acylating agent, followed by the introduction of the m-chlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(N-acetyl-3-chloroanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(N-acetyl-3-chloroanilino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(N-acetyl-3-chloroanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- BUTYRIC ACID, 4-(N-(p-CHLOROPHENYL)ACETAMIDO)
- BUTYRIC ACID, 4-(N-(o-CHLOROPHENYL)ACETAMIDO)
- BUTYRIC ACID, 4-(N-(m-BROMOPHENYL)ACETAMIDO)
Uniqueness
The uniqueness of 4-(N-acetyl-3-chloroanilino)butanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-chlorophenyl group distinguishes it from other similar compounds and may confer unique properties in terms of its interactions and applications.
Properties
CAS No. |
30544-59-3 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
4-(N-acetyl-3-chloroanilino)butanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)14(7-3-6-12(16)17)11-5-2-4-10(13)8-11/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) |
InChI Key |
WBPKBWRYABHDIG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
30544-59-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


